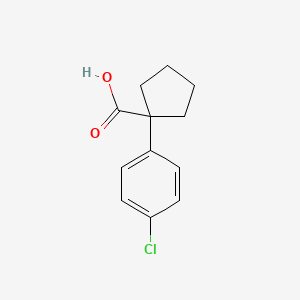
1-(4-Chlorophenyl)cyclopentanecarboxylic acid
Cat. No. B1662066
Key on ui cas rn:
80789-69-1
M. Wt: 224.68 g/mol
InChI Key: QJNFJEMGWIQMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05622954
Procedure details


This compound is prepared in a manner analogous to that of Step A of Example 4, using 2.4 grams (0.06.3 mole) of lithium aluminum hydride, 21.8 grams (0.097 mole) of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (commercially available) in about 300 mL of diethyl ether, yielding [1-(4-chlorophenyl)-1-cyclopentyl]methanol.

Quantity
21.8 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2([C:19](O)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:10][CH:9]=1>C(OCC)C>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2([CH2:19][OH:20])[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Two
|
Name
|
|
|
Quantity
|
21.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCCC1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound is prepared in a manner analogous to that of Step A of Example 4
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCCC1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
